![molecular formula C12H16N2O B2658444 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 537702-19-5](/img/structure/B2658444.png)
1-pentyl-1,3-dihydro-2H-benzimidazol-2-one
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Description
1-pentyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C7H6N2O . It is also known as 2H-Benzimidazol-2-one, 1,3-dihydro- . The IUPAC Standard InChI is InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6 (5)9-7/h1-4H, (H2,8,9,10) .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones has been studied extensively. The synthetic routes can be classified into several types: cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, synthesis from arylureas, a Curtius reaction of anthranilic acids or phthalic anhydrides, and other pathways . Benzimidazolones are commonly synthesized by cyclocarbonylation of 1,2-diaminobenzenes .Molecular Structure Analysis
The molecular structure of 1,3-dihydro-2H-benzimidazol-2-one has been studied. It crystallizes in the centrosymmetric space group P 2 1 / n, with a = 5.296 (1), b = 5.077 (1), c = 23.444 (5) Å, β = 94.50 (5)°, Z = 4 . The molecules are linked by two independent N – H…O = C hydrogen bonds, with d = 2.836 (2), 2.838 (2) Å respectively .Chemical Reactions Analysis
The chemical reactions of 1,3-dihydro-2H-benzimidazol-2-one have been explored in various studies. For instance, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied . Other studies have looked at the transformation of benzimidazolium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dihydro-2H-benzimidazol-2-one include a molecular weight of 134.1353 . More detailed properties like melting point, solubility, etc., are not available in the retrieved sources.Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
The compound “1-pentyl-1,3-dihydro-2H-benzimidazol-2-one” can be used in the synthesis of polycyclic aromatic hydrocarbons . Specifically, it can be used in palladium-catalyzed oxidative annulation with alkenes .
Optimization of Benzimidazol-2-One Synthesis
The compound is also used in the optimization of Benzimidazol-2-One synthesis . The reactor output was detected by an in-line UV detector, collected, and washed with 3N HCl to remove PEG300, CDI by-product (imidazole), as well as any trace of unreacted starting material .
Anticancer Agents
“3-pentyl-1H-benzimidazol-2-one” has been synthesized as a potential anticancer agent . The presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .
Antitrichinellosis Agents
New 1,3-disubsituted benzimidazol-2-ones are synthesized in order to evaluate their anti-trichinellosis efficacy . Some of the tested benzimidazolones possessed higher activity against Trichinella spiralis than albendazole .
Antiparasitic Agents
1H-benzimidazole-2-yl hydrazones have been synthesized as potential antiparasitic agents .
Antioxidant Activity
Some derivatives of “3-pentyl-1H-benzimidazol-2-one” have been synthesized and evaluated for antioxidant activity .
properties
IUPAC Name |
3-pentyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBICZQGOMZXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-1,3-dihydro-2H-benzimidazol-2-one |
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